3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid
Description
3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a chloro, methoxycarbonyl, and nitro group attached to a benzoic acid core
Properties
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-23-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRUBXILBPPXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692054 | |
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-39-1 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4-chloro-5′-nitro-, 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261968-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzoic acid derivative followed by the introduction of the chloro and methoxycarbonyl groups through electrophilic aromatic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxycarbonyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid include:
4-Chloro-3-(methoxycarbonyl)phenylboronic acid: Shares the chloro and methoxycarbonyl groups but differs in the presence of a boronic acid group instead of a nitro group.
3-Chloro-4-methoxyphenylboronic acid: Similar structure but lacks the nitro group and has a boronic acid group.
3-Fluorophenylboronic acid: Contains a fluorine atom instead of a chlorine atom and a boronic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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